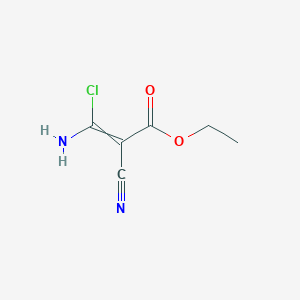
Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate is an organic compound with the molecular formula C6H7ClN2O2. This compound is known for its unique structure, which includes an amino group, a chloro group, and a cyano group attached to a prop-2-enoate backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate typically involves the reaction of ethyl cyanoacetate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Ethyl cyanoacetate+Chloroacetyl chloride→Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the prop-2-enoate backbone can participate in addition reactions with electrophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Addition Reactions: Electrophiles such as halogens or hydrogen halides are used. The reactions are often carried out at room temperature.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group. Common reagents include hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted amino or thio derivatives.
Addition Reactions: Products include halogenated or hydrogenated derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or activation of their functions. The cyano group can participate in nucleophilic addition reactions, further modifying the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-2-cyanoprop-2-enoate
- Ethyl 3-chloro-2-cyanoprop-2-enoate
- Ethyl 3-amino-3-bromo-2-cyanoprop-2-enoate
Uniqueness
Ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate is unique due to the presence of both an amino and a chloro group on the same carbon atom, which imparts distinct reactivity and properties compared to its analogs. This unique structure allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
114907-72-1 |
|---|---|
Molecular Formula |
C6H7ClN2O2 |
Molecular Weight |
174.58 g/mol |
IUPAC Name |
ethyl 3-amino-3-chloro-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C6H7ClN2O2/c1-2-11-6(10)4(3-8)5(7)9/h2,9H2,1H3 |
InChI Key |
HYEWOKUKFABDCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(N)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)

![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
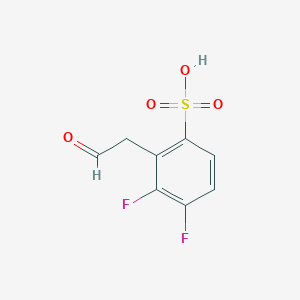
![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)
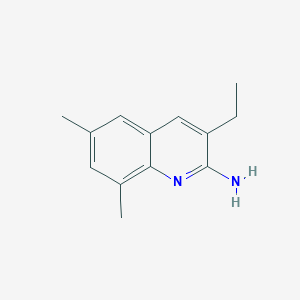
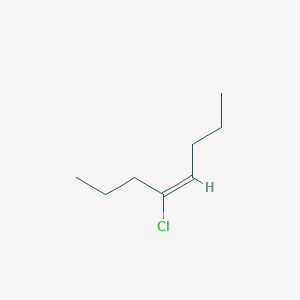
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)
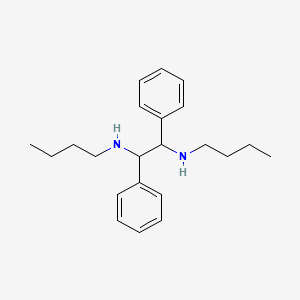
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)
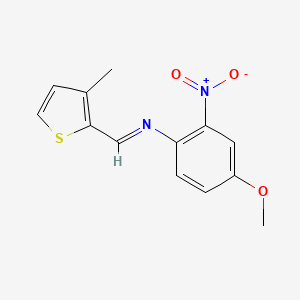
![1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140234.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(2,2,2-trifluoroethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14140247.png)
